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molecular formula C14H7ClF3N B1627502 3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile CAS No. 442670-46-4

3'-Chloro-4'-trifluoromethyl-biphenyl-2-carbonitrile

Cat. No. B1627502
M. Wt: 281.66 g/mol
InChI Key: HDTLTLZXHZXSDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465688B2

Procedure details

60 g of 2-cyano-3′-chloro-4′-trifluoromethylbiphenyl were mixed with a solution of 38.7 g of potassium hydroxide in 325 ml of water and stirred at 160° C. under autogenous pressure in an autoclave for 24 hours. The autoclave was then cooled and the aqueous reaction mixture was filtered through Celite and subsequently extracted twice with 200 ml of toluene each time. The aqueous phase was brought to a pH of 6 to 7 with 10% strength hydrochloric acid. The precipitated solid was filtered off, washed with water, and dried. 30 g (47% of theory) of a bale beige solid of melting point 181 to 184° C. were obtained in a purity of 92.7% (HPLC, area per cent).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[C:11]([Cl:19])[CH:10]=1)#N.[OH-:20].[K+].[OH2:22]>>[F:16][C:15]([F:18])([F:17])[C:12]1[CH:13]=[CH:14][C:9]([C:4]2[C:3]([C:1]([OH:22])=[O:20])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:10][C:11]=1[Cl:19] |f:1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)C1=CC(=C(C=C1)C(F)(F)F)Cl
Name
Quantity
38.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
325 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred at 160° C. under autogenous pressure in an autoclave for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled
FILTRATION
Type
FILTRATION
Details
the aqueous reaction mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted twice with 200 ml of toluene each time
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
30 g (47% of theory) of a bale beige solid of melting point 181 to 184° C. were obtained in a purity of 92.7% (HPLC, area per cent)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC(C1=C(C=C(C=C1)C=1C(=CC=CC1)C(=O)O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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